molecular formula C14H22N4O2 B13871240 tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B13871240
M. Wt: 278.35 g/mol
InChI Key: KONKFGAPICIZMZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pyrimidinyl group attached to a piperazine ring.

Preparation Methods

The synthesis of tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-(pyrimidin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-methyl-4-pyrimidin-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-11-10-17(13(19)20-14(2,3)4)8-9-18(11)12-15-6-5-7-16-12/h5-7,11H,8-10H2,1-4H3

InChI Key

KONKFGAPICIZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NC=CC=N2)C(=O)OC(C)(C)C

Origin of Product

United States

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